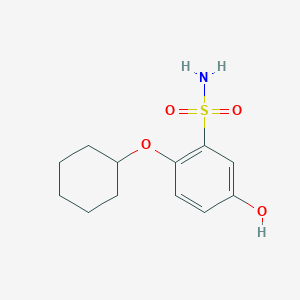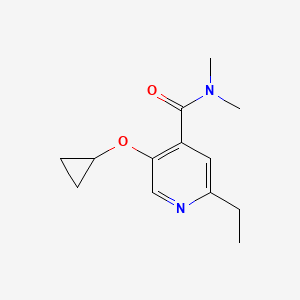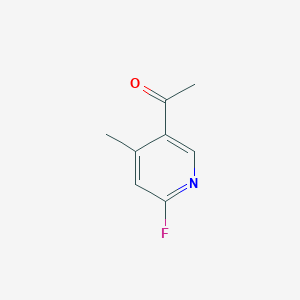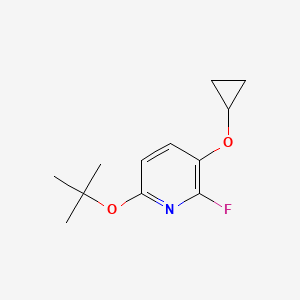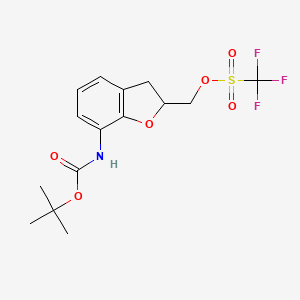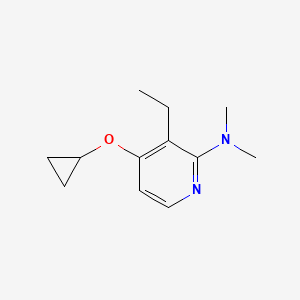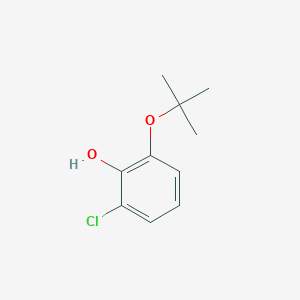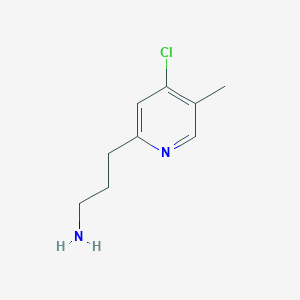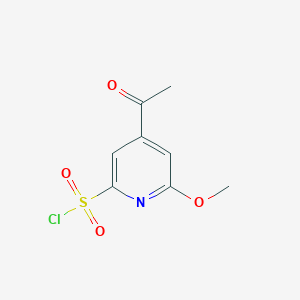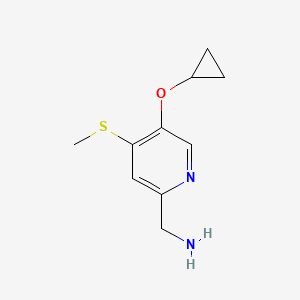
N-(2-Bromopyridin-4-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a bromine atom at the second position and an amine group at the fourth position of the pyridine ring, with another pyridine ring attached to the nitrogen atom of the amine group. Aminopyridines are known for their significant biological and therapeutic value, making them important in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE can be achieved through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. For instance, the compound can be synthesized in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
In industrial settings, the production of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby affecting cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-BROMO-4-AMINOPYRIDINE: Similar structure but without the additional pyridine ring attached to the nitrogen atom.
3-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE: Bromine atom is at a different position, which can influence its chemical properties and applications.
Uniqueness
2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE is unique due to the presence of both a bromine atom and an additional pyridine ring, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-bromo-N-pyridin-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H,(H,12,13,14) |
InChI Key |
SGGPPGXIRBMFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


